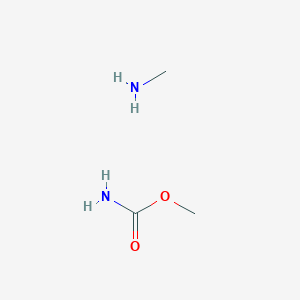

Methanamine;methyl carbamate

Description

Significance and Broad Relevance of Carbamate (B1207046) Functionality in Contemporary Chemical Research

The significance of the carbamate moiety stems from its hybrid nature, exhibiting features of both esters and amides. nih.gov This duality results in good chemical and proteolytic stability, a critical attribute for compounds designed for biological systems. acs.orgnih.gov The carbamate group's ability to participate in hydrogen bonding and its conformational rigidity play a crucial role in modulating intermolecular interactions, such as those with enzyme active sites or receptors. acs.orgnih.gov

In contemporary chemical research, carbamates are widely recognized for their role as protecting groups for amines in organic synthesis, particularly in peptide chemistry. acs.orgnih.gov Protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are fundamental tools for chemists, enabling complex molecule synthesis by temporarily masking the reactivity of the amine group. masterorganicchemistry.com Furthermore, the carbamate linkage is increasingly utilized as a stable and cell-permeable surrogate for the more labile peptide bond in peptidomimetics, enhancing the pharmacokinetic profiles of potential drug candidates. acs.orgnih.gov

Overview of Carbamate Derivatives in Advanced Chemical Disciplines and Applications

The application of carbamate derivatives spans a wide array of advanced chemical disciplines. In medicinal chemistry, numerous approved therapeutic agents incorporate the carbamate structure. nih.govnih.gov These include drugs for treating a variety of conditions, highlighting the functional group's versatility. nih.govnih.gov Carbamates are also integral to the design of prodrugs, where the carbamate linkage is engineered to be cleaved under specific physiological conditions, releasing the active pharmaceutical ingredient. acs.orgnih.gov

Beyond medicine, carbamates have significant applications in agriculture as pesticides, herbicides, and fungicides. nih.govbanglajol.info N-methyl carbamates, for instance, are effective insecticides due to their ability to inhibit the enzyme acetylcholinesterase in insects. wikipedia.orgontosight.ai In the polymer industry, the carbamate linkage is the defining feature of polyurethanes, a class of polymers with a vast range of commercial applications, from foams and elastomers to coatings and solids. banglajol.infobionity.com

The following table provides a summary of the diverse applications of carbamate derivatives:

Table 1: Applications of Carbamate Derivatives| Field | Application | Examples |

|---|---|---|

| Medicinal Chemistry | Therapeutic Agents | Rivastigmine, Neostigmine nih.govbionity.com |

| Prodrugs | Bambuterol, Capecitabine nih.gov | |

| Peptide Bond Surrogates | HIV Protease Inhibitors acs.org | |

| Organic Synthesis | Amine Protecting Groups | Boc, Cbz, Fmoc masterorganicchemistry.com |

| Agriculture | Insecticides | Carbaryl, Carbofuran (B1668357) wikipedia.org |

| Herbicides, Fungicides | nih.govbanglajol.info | |

| Polymer Chemistry | Polyurethanes | Foams, Elastomers, Coatings banglajol.infowikipedia.org |

| Textile Industry | Durable-Press Finishes | Dimethylol methyl carbamate-based resins wikipedia.org |

Scope and Research Directions for Methanamine;methyl carbamate and Related Systems

"this compound" refers to the salt methylammonium (B1206745) methylcarbamate, which is formed from the reaction of methylamine (B109427) (methanamine) and carbon dioxide. nih.govrsc.orgacs.org This compound and its constituent parts, methylamine and methyl carbamate, represent an active area of research with several promising directions.

A significant research thrust is the use of methylammonium methylcarbamate as a stable, solid source of the volatile and toxic gas methylamine. rsc.org This has important implications for the synthesis of materials such as organic-inorganic hybrid perovskites, where methylamine is a key component. rsc.org The use of the solid carbamate salt offers a safer and more precise alternative to handling gaseous methylamine. rsc.org

Investigations into the reactivity of methylammonium methylcarbamate with other organic molecules, such as the solventless synthesis of imines from aromatic aldehydes, are opening up new avenues for environmentally friendly chemical processes. rsc.org Furthermore, the low-temperature formation of methylammonium methylcarbamate and methylcarbamic acid in interstellar ice analogs suggests its potential role as a precursor to more complex molecules, like the amino acid glycine (B1666218), in astrophysical environments. nih.govresearchgate.netaanda.org

Future research will likely focus on expanding the synthetic utility of methylammonium methylcarbamate, exploring its reactivity in a wider range of chemical transformations, and further elucidating its role in prebiotic chemistry. The study of related carbamate systems continues to be a vibrant field, with ongoing efforts to develop new catalysts for carbamate synthesis and to design novel carbamate-containing molecules with tailored properties for various applications. wosjournals.comorganic-chemistry.org

The properties of methyl carbamate, the ester component of the system, are also of interest. It is used as a reactive intermediate in the textile and polymer industries and in the synthesis of pharmaceuticals and insecticides. wikipedia.org

Table 2: Properties of Methyl Carbamate

| Property | Value |

|---|---|

| Chemical Formula | C₂H₅NO₂ |

| Molar Mass | 75.07 g/mol |

| Appearance | White solid |

| Melting Point | 54-56 °C |

| Boiling Point | 176-177 °C |

| Solubility in Water | Soluble |

Data sourced from multiple chemical information databases.

Structure

3D Structure of Parent

Properties

CAS No. |

568572-44-1 |

|---|---|

Molecular Formula |

C3H10N2O2 |

Molecular Weight |

106.12 g/mol |

IUPAC Name |

methanamine;methyl carbamate |

InChI |

InChI=1S/C2H5NO2.CH5N/c1-5-2(3)4;1-2/h1H3,(H2,3,4);2H2,1H3 |

InChI Key |

RDZPTECJBXIQHH-UHFFFAOYSA-N |

Canonical SMILES |

CN.COC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methanamine;methyl Carbamate and Analogues

Green Chemistry Approaches in Carbamate Synthesis

The principles of green chemistry, which aim to reduce waste and avoid hazardous substances, are increasingly influencing the development of new synthetic routes for carbamates. A primary focus is the utilization of carbon dioxide (CO₂) as a C1 source, as it is non-toxic, abundant, and inexpensive. psu.edursc.org

The direct synthesis of carbamates from amines, alcohols, and CO₂ is a highly attractive green route. psu.edursc.org This halogen-free process can be achieved using basic catalysts under mild conditions. rsc.org Another innovative approach is the electrochemical-mediated fixation of CO₂, which provides an environmentally friendly method for synthesizing new carbamate compounds through a three-component cascade reaction. rsc.org

The use of dimethyl carbonate (DMC) as a reagent is also considered a green pathway, as DMC itself is a versatile and environmentally benign chemical. nih.govrsc.org The aminolysis of DMC to produce carbamates is an effective non-phosgene route. nih.govrsc.org Furthermore, developing syntheses in alternative, eco-friendly solvents, such as deep eutectic solvents (DES), represents another advancement in green carbamate production. bohrium.com For example, a DES composed of urea (B33335) and erbium trichloride (B1173362) has been used as both a reaction medium and catalyst for the synthesis of cellulose (B213188) carbamate. bohrium.com Similarly, single-step oxidation processes using reagents like oxone for Hofmann rearrangements provide a greener path to N-aryl carbamates by avoiding more toxic traditional reagents. mdpi.com

Carbon Dioxide (CO2) Utilization as a C1 Source for Carbamates

The use of carbon dioxide as a C1 building block represents a significant step towards greener chemical processes. By converting this abundant greenhouse gas into valuable chemicals like carbamates, chemists can reduce its atmospheric concentration while creating essential compounds.

A highly effective method for carbamate synthesis involves the three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgorganic-chemistry.org This reaction is often facilitated by a base, such as cesium carbonate, and an additive like tetrabutylammonium (B224687) iodide (TBAI), which helps to prevent common side reactions like the N-alkylation of the amine. organic-chemistry.orgsci-hub.se The process is notable for its mild reaction conditions and short reaction times. organic-chemistry.orgorganic-chemistry.org

Researchers have explored various catalytic systems to optimize this transformation. For instance, the use of a polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU) as an immobilized organic base allows for high yields of alkyl carbamates and simplifies product purification, as the catalyst can be easily recovered and reused. nih.gov Another approach utilizes deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc(II) chloride, which can act as both the solvent and catalyst, enabling the reaction to proceed efficiently at room temperature and atmospheric CO2 pressure. rsc.org

The versatility of this methodology is demonstrated by its compatibility with a wide range of amines, including both aromatic and aliphatic substrates, and various alkyl halides. organic-chemistry.orgnih.gov This flexibility allows for the synthesis of a diverse library of carbamate compounds.

Table 1: Examples of Three-Component Coupling for Carbamate Synthesis

| Amine | Alkyl Halide | Catalyst/Base | Additive | Solvent | Yield | Reference |

| Benzylamine | 1-Bromobutane | Cs2CO3 | TBAI | DMF | High | sci-hub.se |

| Various | Various | PS-DBU | - | - | Up to 95% | nih.gov |

| Various | Various | [ChCl][ZnCl2]2 | - | DES | Excellent | rsc.org |

| Benzylamine | Benzyl (B1604629) chloride | DBU | - | DMF | - | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list of all possible combinations.

A notable example of CO2 utilization is the synthesis of methylammonium (B1206745) methylcarbamate (MAC). This crystalline salt is formed by the reaction of liquid methylamine (B109427) with supercritical carbon dioxide. nih.govrsc.org The reaction is typically carried out in an autoclave reactor under elevated temperature and pressure. rsc.org For instance, a methylamine solution can be reacted with dry ice in an autoclave heated to 80°C, with CO2 pressure maintained between 90 and 110 bar for several hours. rsc.org This process yields MAC, which is a stable and reactive alternative to the hazardous and difficult-to-handle methylamine gas. nih.govrsc.org

MAC itself is a valuable intermediate. For example, it can be used in the solid-state synthesis of hybrid perovskites like MAPbI3 by grinding it with lead(II) iodide and iodine at room temperature. nih.govrsc.org This highlights the potential of MAC as a safer and more convenient reagent in materials science and organic synthesis. nih.gov The formation of methylammonium methylcarbamate has also been studied in the context of interstellar ice analogs, suggesting its potential role as a precursor to glycine (B1666218) in protostellar environments. aanda.orgaanda.orgresearchgate.net

Solvent-Free Synthetic Protocols for Carbamate Production

Moving towards more sustainable chemical manufacturing, solvent-free synthesis methods have gained significant attention. These protocols reduce waste and minimize the use of often toxic and flammable organic solvents. arkat-usa.org

One such approach involves "grindstone chemistry," where solid reactants are pulverized together in a mortar. arkat-usa.org For the synthesis of primary carbamates, this can be achieved by grinding an alcohol or phenol (B47542) with sodium cyanate (B1221674) and a solid acid like silica (B1680970) sulfuric acid or trichloroacetic acid at room temperature. arkat-usa.orgtubitak.gov.tr This method is praised for its simplicity, high yields, and the absence of byproducts, often eliminating the need for further purification. arkat-usa.orgtubitak.gov.tr

Another solvent-free technique utilizes microwave heating. For example, cellulose carbamate can be produced by heating microcrystalline cellulose with urea under microwave irradiation. researchgate.net Ball milling is another mechanical method that can facilitate solvent-free carbamate synthesis. researchgate.net These solvent-free approaches are not only environmentally friendly but can also lead to shorter reaction times and improved energy efficiency. arkat-usa.orgresearchgate.net

Table 2: Comparison of Solvent-Free Carbamate Synthesis Methods

| Method | Reagents | Conditions | Advantages | Reference |

| Grindstone Chemistry | Alcohol/Phenol, Sodium Cyanate, Solid Acid | Room Temperature, Grinding | Simple, high yield, no solvent, minimal purification | arkat-usa.orgtubitak.gov.tr |

| Microwave Heating | Cellulose, Urea | Microwave Irradiation | Fast, efficient | researchgate.net |

| Ball Milling | Isocyanates, Alcohols/Amines | Mechanical Milling | Reduced solvent waste, shorter reaction times | researchgate.net |

Novel Synthetic Strategies for Methanamine-Derived Carbamates

The development of novel synthetic strategies continues to expand the toolkit for creating diverse carbamate structures derived from methanamine and its intermediates.

Synthesis of N-Substituted Carbamate Analogues from Methanamine Intermediates

N-substituted carbamates can be synthesized from methanamine intermediates through various routes. One method involves the reaction of (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine with carbonochloridates in the presence of a mild base to produce methyl carbamate derivatives. researchgate.net Another versatile approach utilizes N-substituted carbonylimidazoles, which can be prepared from amines. These intermediates are reactive towards nucleophiles and can be used to synthesize a variety of carbamates. nih.gov

Furthermore, N-substituted carbamates can be accessed through the reaction of amines with urea and an alcohol over a catalyst. sciengine.com For example, methyl N-phenyl carbamate can be synthesized from aniline (B41778), urea, and methanol (B129727). acs.org The reaction pathway can be influenced by the presence of a catalyst, potentially proceeding through either a phenylurea intermediate or a methyl carbamate intermediate. acs.org

One-Pot Reaction Sequences for Methyl Carbamate Derivatives

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction.

A facile one-pot synthesis of methyl carbamate involves the reaction of urea and methanol using a metal-modified fluorapatite (B74983) catalyst. researchgate.net Specifically, a zinc-calcium fluorapatite catalyst has demonstrated high activity and stability. researchgate.net Another one-pot method for producing substituted O-aryl carbamates involves the in-situ formation of N-substituted carbamoyl (B1232498) chlorides, which then react with phenols. organic-chemistry.org

Multicomponent reactions are also a cornerstone of one-pot synthesis. For instance, carbamatoalkyl naphthols can be efficiently synthesized in a one-pot, three-component condensation of 2-naphthol, an aldehyde, and a carbamate like methyl carbamate, often under solvent-free conditions. ajol.info Similarly, a sequential one-pot, two-step protocol has been developed for the synthesis of naphthoxazinones from 2-naphthol, methyl carbamate, and aromatic aldehydes, utilizing a dehydrating agent. mdpi.com These one-pot strategies streamline the synthesis of complex methyl carbamate derivatives, making them more accessible and sustainable. ajol.infomdpi.com

Advanced Reagents and Conditions in Carbamate Synthesis

The synthesis of carbamates, including methyl carbamate and its analogues, has evolved significantly to overcome the limitations and hazards associated with traditional methods, which often relied on highly toxic reagents like phosgene (B1210022) and its derivatives. nih.govresearchgate.net Modern synthetic strategies prioritize milder reaction conditions, greater functional group tolerance, improved yields, and the use of environmentally benign reagents. rsc.orgunizar.es These advanced methodologies often employ novel catalysts and alternative carbonyl sources.

A primary focus of modern carbamate synthesis is the replacement of phosgene. researchgate.net Carbon dioxide (CO₂), a renewable, non-toxic, and non-flammable C1 source, has emerged as a highly attractive alternative. nih.govrsc.org Various catalytic systems have been developed to facilitate the reaction of CO₂, amines, and alcohols. For instance, Ni-based catalytic systems can be used for dehydrative urethane (B1682113) formation from these three components. nih.gov Another approach involves a three-component coupling of a primary amine, CO₂, and an alkyl halide, mediated by cesium carbonate and tetrabutylammonium iodide (TBAI). acs.org Regenerable reagents, such as alkoxysilanes in the presence of a catalyst like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), have been successfully used for the direct conversion of CO₂ into carbamates, even at atmospheric pressure. organic-chemistry.org

Oxidative carbonylation represents another sophisticated route. Rhodium-catalyzed oxidative carbonylation of amines and alcohols with carbon monoxide (CO) under mild conditions has been achieved using Oxone as an inexpensive and safe oxidant. unizar.es This method demonstrates good tolerance to various functional groups. unizar.es Palladium-catalyzed processes have also been developed for the assembly of organic azides, CO, and alcohols, which proceed under neutral conditions and produce nitrogen gas as the only byproduct. nih.gov

The modified Hofmann rearrangement offers an operationally simple and inexpensive method for preparing methyl carbamates from primary amides. nih.gov This reaction can be performed using reagents like sodium hypochlorite (B82951) in combination with a solid-supported base such as potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃). nih.gov Hypervalent iodine reagents have also been employed to induce the Hofmann rearrangement for the synthesis of methyl carbamates from primary alkyl- and arylcarboxamides. acs.org

Alternative carbonylating agents to phosgene have been explored extensively. Dimethyl carbonate (DMC) is a safer, low-toxicity reagent for methylation and carbonylation. google.comresearchgate.net A facile, solvent-free synthesis of N-methyl-N-aryl carbamates uses DMC in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (Bu₄NBr). researchgate.net Heterogeneous catalysts, such as Zn/Al/Ce mixed oxides, have also proven effective for the synthesis of methyl N-phenyl carbamate via DMC aminolysis. rsc.org Carbamoylimidazolium salts serve as convenient carbamoyl transfer reagents, showing enhanced reactivity for the synthesis of ureas and carbamates. nih.govorganic-chemistry.org More recently, a metal-free approach has been developed for the direct transformation of readily available Boc-protected amines into carbamates using lithium tert-butoxide as the sole base, which generates an isocyanate intermediate. rsc.org

The following tables summarize key research findings on advanced synthetic methodologies for carbamates.

Table 1: Catalytic Systems in Carbamate Synthesis

| Catalyst/Reagent System | Starting Materials | Product Type | Key Conditions | Source |

|---|---|---|---|---|

| [Rh(μ-Cl)(COD)]₂ / Oxone | Amine, Alcohol, CO | Carbamate | Toluene, 100 °C | unizar.es |

| PdCl₂ | Organic Azide, Alcohol, CO | Carbamate | 2 mol% catalyst, atmospheric pressure | nih.gov |

| K₂CO₃ / Bu₄NBr | Aromatic Amine, Dimethyl Carbonate | N-methyl-N-aryl carbamate | Solvent-free | researchgate.net |

| Zn/Al/Ce mixed oxide | Aniline, Dimethyl Carbonate | Methyl N-phenyl carbamate | Heterogeneous catalysis | rsc.org |

| DBU / Si(OMe)₄ | Amine, Alcohol, CO₂ | Carbamate | Metal-free, low-concentration CO₂ | organic-chemistry.org |

Table 2: Phosgene-Free Carbamoylation Methods

| Method | Reagents | Intermediate | Key Features | Source |

|---|---|---|---|---|

| Modified Hofmann Rearrangement | Primary Amide, KF/Al₂O₃, NaOCl, Methanol | Isocyanate | Inexpensive reagents, simple operation. | nih.gov |

| Hypervalent Iodine-Induced Rearrangement | Primary Carboxamide, Phenyliodine(III) Diacetate | Isocyanate | Uses hypervalent iodine reagent. | acs.org |

| Reaction with Carbamoylimidazolium Salts | Amine/Alcohol, Carbamoylimidazolium salt | N/A (Carbamoyl transfer) | Convenient carbamoyl transfer, increased reactivity. | nih.gov |

| Three-Component Coupling | Primary Amine, CO₂, Alkyl Halide, Cs₂CO₃, TBAI | Carbamic acid | Utilizes CO₂ as a C1 source. | acs.org |

| Alcoholysis of Urea | Urea, Methanol, Solid base catalyst (e.g., ZnO, MgO) | N/A | Inexpensive raw materials. | psu.edugoogle.com |

| Boc-Amine Conversion | Boc-protected Amine, Lithium tert-butoxide, Alcohol | Isocyanate | Metal-free, sustainable approach. | rsc.org |

Quantum Chemical and Theoretical Investigations of Carbamate Systems

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry, particularly through the use of quantum mechanical methods, has become an indispensable tool for mapping the complex reaction landscapes of carbamate (B1207046) synthesis. These theoretical explorations provide a level of detail that is often inaccessible through experimental techniques alone, offering a step-by-step view of chemical transformations. mdpi.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, and it has been widely applied to study the formation of carbamates. DFT calculations can effectively model reaction pathways, helping to determine the most energetically favorable routes for synthesis. For instance, in the context of CO2 capture by amines, DFT studies have been crucial in understanding the mechanism of carbamate formation. researchgate.net Research has shown that the presence of a solvent, such as water, is critical for the reaction to proceed, with water molecules often playing a direct role as a reactant that leads to the formation of stable intermediates. researchgate.net

In the synthesis of dimethyl carbonate from methyl carbamate and methanol (B129727), DFT calculations have revealed that the uncatalyzed reaction is both kinetically and thermodynamically unfavorable. researchgate.net However, the use of acid and base catalysts significantly lowers the energy barriers, making the reaction feasible. researchgate.net Furthermore, DFT has been employed to study the Pd(PPh3)4-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, confirming that the direct reaction is not spontaneous and requires a catalyst. mdpi.com These studies highlight the predictive power of DFT in identifying the need for and the role of catalysts in carbamate synthesis.

A unified reaction mechanism for the interaction of CO2 with primary or secondary amines, like methanamine, suggests that the formation of carbamic acid occurs through a concerted elementary reaction. acs.org This process involves a single transition state with the synchronous formation of C–N and O–H bonds. acs.org The energy barrier for this reaction is influenced by the solvent, with polar solvents like water leading to a lower activation energy compared to the gas phase or nonpolar solvents. acs.org

The identification of intermediates and transition states is fundamental to understanding any chemical reaction. Quantum chemical calculations allow for the characterization of these transient species, which are often difficult to detect experimentally. In the formation of carbamates, a zwitterionic species is often proposed as an intermediate. researchgate.net However, some theoretical studies suggest that this zwitterion may be a transient state, with the reaction proceeding through a single-step, termolecular mechanism where proton transfer and the formation of the C-N bond occur simultaneously. researchgate.net

In the Pd-catalyzed synthesis of a methyl carbamate derivative, computational studies have proposed a detailed mechanistic pathway involving several key steps: ligand dissociation, the formation of intermediates, and hydrogenation. mdpi.com The calculations helped to identify and confirm the existence of various intermediate species, aligning with experimental NMR data. mdpi.com Similarly, in the synthesis of dimethyl carbonate from methyl carbamate, the reaction is believed to proceed through the coordination of two methyl carbamate molecules to a zinc chloride catalyst, forming a Zn(MC)2Cl2 intermediate. researchgate.net

The concept of the Meisenheimer complex, an anionic σ-complex, has long been considered a key intermediate in certain nucleophilic aromatic substitution reactions that can produce carbamates. researchgate.net However, recent DFT studies and kinetic isotope effects suggest that in many cases, these reactions may follow a concerted mechanism where the Meisenheimer complex is a transition state rather than a stable intermediate. researchgate.net The stability and role of such complexes are highly dependent on the specific reactants and reaction conditions. researchgate.net

Thermodynamic and kinetic studies are essential for determining the viability of a proposed reaction pathway. Quantum chemical calculations can provide valuable data on reaction energies, activation barriers, and reaction rates.

In the Kukhtin–Ramirez reaction for carbamate formation from carbon dioxide, theoretical investigations have explored the thermodynamic and kinetic aspects in the presence of various phosphorous reagents. rsc.org These studies have shown that steric repulsion and the nucleophilicity of the phosphorus atom are critical factors influencing the reaction kinetics. rsc.org The thermodynamic stability of the resulting carbamate is significantly affected by the electronic interactions within the oxide forms of the phosphorous reagents. rsc.org

For the Pd-catalyzed formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, two reaction pathways were identified. mdpi.com Pathway 1 was found to have a net energy of –84.7 kcal/mol, indicating a thermodynamically favorable route. mdpi.com While Pathway 2 initially showed a positive energy of 90.1 kcal/mol, the regeneration of key intermediates ultimately reduced the total reaction energy to –238.7 kcal/mol, confirming the feasibility of both pathways. mdpi.com

The kinetics of carbamate formation from amines and carbon dioxide have been shown to follow a Brønsted relationship, where the logarithm of the rate constant is proportional to the pKa of the amine. researchgate.net The rate-limiting step can vary depending on the basicity of the amine, with C-N bond formation and cleavage being rate-limiting for weakly basic amines, while proton transfer may be the rate-limiting step for more basic amines. researchgate.net

| Reaction | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Pd-Catalyzed Formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate | DFT | Pathway 1 Net Energy: –84.7 kcal/mol; Overall Reaction Energy (Pathways 1 & 2): –238.7 kcal/mol | mdpi.com |

| Kukhtin–Ramirez Carbamate Synthesis | DFT (MPWB95, B3LYP) | Reaction kinetics are influenced by steric repulsion and nucleophilicity of phosphorous reagents. | rsc.org |

| DMC Synthesis from Methyl Carbamate | DFT | Uncatalyzed reaction is kinetically and thermodynamically unfavorable. | researchgate.net |

Electronic Structure and Stability Analysis of Carbamate Molecules

The stability of carbamate molecules is a critical factor in their application, from their role as protecting groups in organic synthesis to their formation in CO2 capture technologies. Quantum chemical methods provide a powerful lens through which to examine the electronic structure and the various factors that contribute to the stability of these important compounds.

A variety of quantum chemical methods are employed to investigate the stability of carbamates, each with its own strengths. DFT functionals like B3LYP are commonly used for their balance of accuracy and computational cost in studying the structure and vibrational spectra of molecules like methyl carbamate. researchgate.net More recent functionals, such as M11-L, have also been utilized, particularly in studies related to CO2 capture, where accurate descriptions of non-covalent interactions are important. wur.nlnih.govresearchgate.net

Ab initio methods like Møller-Plesset perturbation theory (MP2) are also frequently used, often in conjunction with DFT, to provide a more rigorous treatment of electron correlation. researchgate.netwur.nlnih.govresearchgate.net Spin-component-scaled MP2 (SCS-MP2) is another variant that has been shown to provide improved accuracy for certain systems. wur.nlnih.govresearchgate.net These methods, coupled with solvation models like SMD (Solvation Model based on Density), allow for the study of carbamate stability in different environments. wur.nlnih.govresearchgate.netnih.govwur.nl

For methyl carbamate specifically, calculations using B3LYP with the 6-311++G(2d, p) and cc-pVDZ basis sets have been shown to reproduce experimental geometric parameters with high accuracy. researchgate.net These studies also provide insights into the torsional and inversion potentials of the methyl and amino groups, respectively. researchgate.net

The stability of the carbamate group is influenced by a delicate interplay of steric and electronic effects. The amide resonance within the carbamate moiety is a key stabilizing feature, though it is about 3-4 kcal/mol lower than in analogous amides due to perturbations from the additional oxygen atom. nih.govacs.org This resonance results in a pseudo-double bond character for the C-N bond, leading to the possibility of cis and trans conformations. nih.gov

Steric hindrance around the nitrogen atom has a significant impact on carbamate stability. wur.nlnih.govresearchgate.net An increase in steric bulk generally leads to a reduction in carbamate stability. wur.nlnih.govresearchgate.net This principle is particularly relevant in the context of CO2 capture, where less stable carbamates can lead to a higher CO2 absorption capacity and lower energy requirements for solvent regeneration. wur.nlnih.govresearchgate.net

Electronic effects also play a crucial role. The charge on the nitrogen atom and the strength of intramolecular hydrogen bonds can significantly influence carbamate stability. wur.nlnih.govresearchgate.net In a study of various alkanolamines, these factors were identified as important determinants of the stability of the formed carbamates. wur.nlnih.gov Furthermore, the electronegativity of substituents on the carbamate can affect its conformation by altering the dipole moment and bond angles. nih.govacs.org

| Factor | Effect on Stability | Example/Context | Reference |

|---|---|---|---|

| Increased Steric Hindrance | Decreases stability | Sterically hindered amines in CO2 capture | wur.nlnih.govresearchgate.net |

| Amide Resonance | Increases stability | Lowered by ~3-4 kcal/mol compared to amides | nih.govacs.org |

| Charge on Nitrogen Atom | Influences stability | Studied in alkanolamine-CO2 reactions | wur.nlnih.govresearchgate.net |

| Intramolecular Hydrogen Bonding | Influences stability | Important in substituted carbamates | wur.nlnih.govresearchgate.net |

| Substituent Electronegativity | Affects conformation and stability | Changes dipole moment and bond angles | nih.govacs.org |

Computational Studies of Methyl Carbamate Anions and Related Carbanions

Theoretical investigations into the anions of carbamates provide crucial insights into their reactivity and stability. Computational studies on carbanions derived from methyl N-methylcarbamate and the related N-methylformamide have been performed using various theoretical levels to understand their relative energies and structures. nih.govfigshare.com

Early studies using Hartree-Fock (HF) level calculations provided initial insights, but more advanced methods like Møller-Plesset perturbation theory (MP2/6-311+G) and density functional theory (B3LYP/6-311+G) have yielded results that are in better agreement with each other and differ significantly from the earlier HF calculations. nih.gov These higher-level calculations have been instrumental in accurately describing the relative energies of the different rotamers (rotational isomers) of the carbanions. The methoxy (B1213986) group in methyl N-methylcarbamate was found to have a substantial impact on the relative energies of the anions. nih.govacs.org The research also located the transition states for the rotation and inversion of these anions, providing a deeper understanding of their dynamic behavior. nih.gov These findings on dipole-stabilized carbanions highlight their unique characteristics as useful chemical intermediates. acs.org

Table 1: Theoretical Relative Energies of Methyl N-Methylcarbamate Anion Rotamers This table is illustrative, based on findings that the methoxy group significantly affects anion energies. Actual values depend on the specific isomers and computational levels reported in the cited literature.

| Anion Rotamer | Calculation Level | Relative Energy (kcal/mol) | Source |

|---|---|---|---|

| Rotamer A | MP2/6-311+G* | 0.00 (Reference) | nih.gov |

| Rotamer B | MP2/6-311+G* | Varies | nih.gov |

| Rotamer C | B3LYP/6-311+G* | Varies | nih.gov |

Conformational Analysis and Rotational Barriers

The carbamate group's flexibility allows for the existence of different conformers, primarily due to rotation around the C-O and C-N bonds. For methyl carbamate, theoretical studies predict two main planar configurations, syn and anti, based on the orientation of the methyl group relative to the carbonyl oxygen. researchgate.net Quantum chemical calculations consistently show that the syn conformation is significantly more stable than the anti form. researchgate.net

A combination of density-functional theory (DFT) and Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed a dynamic equilibrium between two conformers of the carbamate group in more complex systems. unirioja.es These studies successfully calculate conformer populations and rotational barriers that align well with experimental data. unirioja.es For sterically hindered carbamates, such as the carbamate of 2-methylpiperidine, a combination of 2D NMR and DFT calculations determined that the predominant conformation features the methyl group in an axial orientation. acs.orgfigshare.com This agreement between theoretical calculations and experimental results from Raman and NMR spectroscopy validates the use of computational methods to determine the conformation of carbamate species in various phases. researchgate.netsci-hub.se

The rotation around the C–N bond in carbamates is a hindered process due to the partial double-bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.gov This phenomenon, often called amide resonance, has been extensively studied using both theoretical and experimental methods. nih.govacs.org

The rotational barrier in carbamates is typically found to be around 15 kcal/mol. colostate.eduresearchgate.net For instance, experimental measurements for methyl N,N-dimethylcarbamate in less polar solvents show a barrier of approximately 15.3 ± 0.5 kcal/mol. acs.org Theoretical calculations using DFT (B3LYP/6-311+G**) and ab initio methods have successfully reproduced these experimental barriers. colostate.eduresearchgate.net These studies have established that the C-N rotational barrier in carbamates is generally 3-4 kcal/mol lower than in corresponding amides, a difference attributed to electronic and steric effects from the ester oxygen atom. nih.govacs.org

Table 2: Experimental and Theoretical Barriers to C-N Rotation in Carbamates

| Compound | Method | Solvent | Rotational Barrier (ΔG‡, kcal/mol) | Source |

|---|---|---|---|---|

| Cyclohexyl N,N-dimethylcarbamate | Dynamic NMR | Various | ~15 | colostate.edu |

| Cyclohexyl N,N-dimethylcarbamate | DFT (B3LYP/6-311+G**) | Gas Phase | Comparable to Exp. | colostate.edu |

| Methyl N,N-dimethylcarbamate | Dynamic NMR | CS₂ | 15.3 ± 0.5 | acs.org |

| Phenyl N,N-dimethylcarbamate | Dynamic NMR | Various | 14.4 ± 0.3 | |

| α-Naphthyl N,N-dimethylcarbamate | Dynamic NMR | Various | 14.5 ± 0.3 |

Solvent Effects on Carbamate Rotational Barriers

A notable characteristic of carbamates is that their C-N rotational barriers exhibit very little dependence on solvent polarity, which is in stark contrast to amides. colostate.edunih.gov For amides, the rotational barrier typically increases significantly with solvent polarity. colostate.edu For example, the barrier in N,N-dimethylacetamide (DMA) increases by 2.44 kcal/mol when moving from the gas phase to an acetonitrile (B52724) solution. colostate.edu

Computational analyses have been performed to understand this difference. nih.govresearchgate.net Studies using continuum reaction field models confirmed that methyl N,N-dimethylcarbamate (MDMC) is insensitive to bulk solvent polarity. nih.govresearchgate.net This insensitivity is primarily attributed to the smaller molecular dipole moment of carbamates compared to amides. colostate.edu Furthermore, calculations of proton affinities and interactions with single water molecules revealed that MDMC is a less capable hydrogen-bond acceptor than DMA. nih.gov The rotational barrier of MDMC does not increase significantly upon protonation or hydrogen bonding, unlike the barrier in DMA. nih.gov These combined factors make the rotational barrier of methyl carbamates largely insensitive to the solvent's polarity and hydrogen-bond donor ability. acs.orgnih.gov

Intermolecular Interactions and Supramolecular Assembly

Hydrogen bonding is a critical intermolecular force that governs the structure and assembly of carbamate systems. mdpi.com The carbamate moiety contains both hydrogen bond donors (N-H group) and acceptors (carbonyl oxygen), enabling the formation of complex supramolecular networks. researchgate.netnih.gov

Theoretical and experimental studies have provided detailed insights into these interactions. High-resolution microwave spectroscopy combined with quantum chemical calculations has been used to study the microsolvated complexes of methyl carbamate with one, two, and three water molecules. uva.es These studies provide precise geometric parameters of the hydrogen bond interactions, showing how water molecules form cyclic arrangements with the amide group. uva.es The results indicate that the initial water molecules bind directly to the N-H and C=O groups, and subsequent water molecules can extend the hydrogen-bonding chain. uva.es This phenomenon, known as Resonance-Assisted Hydrogen Bonding (RAHB), where π-electron delocalization enhances hydrogen bond strength, has been identified and characterized in these systems. uva.es

Theoretical investigations using DFT have also explored the hydrogen bond interactions between methyl carbamate derivatives and other molecules, such as acetic acid. bas.bg These studies analyze the various stable complexes that can form and quantify their binding energies, correlating them with electronic properties. bas.bg The excellent agreement between theoretical predictions and experimental data from techniques like microwave and infrared spectroscopy validates the computational models and enhances the understanding of how weak intramolecular hydrogen bonds influence conformational stability in carbamates. rsc.org

Localized Molecular Orbital Energy Decomposition Analyses (LMO-EDA) of Carbamate Interactions

To gain a deeper understanding of the nature of intermolecular forces, Localized Molecular Orbital Energy Decomposition Analysis (LMO-EDA) is utilized. bas.bg This quantum chemical method partitions the total interaction energy between molecules into distinct physical components: electrostatic (ΔEele), exchange (ΔEex), repulsion (ΔErep), polarization (ΔEpol), and dispersion (ΔEdisp). bas.bg

In a theoretical study of hydrogen bond interactions between methyl N-(2-pyridyl) carbamate and acetic acid, LMO-EDA was performed to elucidate the properties of the interactions. bas.bgresearchgate.net The analysis demonstrated that electrostatic interactions are the most significant stabilizing component in the formation of these hydrogen-bonded complexes. bas.bgresearchgate.netresearcher.life The exchange and repulsion terms are often grouped to describe the Pauli repulsion. bas.bg This detailed energy breakdown provides crucial information that can be beneficial in the rational design of carbamate-based molecules. bas.bg

| Energy Component | Description | Significance in Carbamate-Acetic Acid Complexes |

|---|---|---|

| Electrostatic (ΔEele) | Classical Coulomb interaction between the unperturbed charge distributions of the monomers. | The most important stabilizing component. bas.bgresearchgate.netresearcher.life |

| Exchange (ΔEex) | Arises from the antisymmetry requirement of the wavefunction (Pauli exclusion principle). It is attractive. | Grouped as the exchange-repulsion term, describing Pauli repulsion. bas.bg |

| Repulsion (ΔErep) | The destabilizing interaction between electrons of the monomers. | |

| Polarization (ΔEpol) | Stabilization from the distortion of each monomer's electron cloud in the electric field of the other. | Contributes to the overall binding energy. |

| Dispersion (ΔEdisp) | Stabilization from correlated electron fluctuations (van der Waals forces). | Contributes to the overall binding energy, especially important in non-polar systems. |

Modulation of Intermolecular Interactions by Carbamate Functionality

The carbamate functional group is recognized for its ability to modulate both inter- and intramolecular interactions. nih.govacs.orgbas.bg This capability stems from its unique structural characteristics, which can be described as a hybrid of an amide and an ester. nih.govbas.bg This "amide-ester" nature confers significant chemical stability. nih.gov

Furthermore, the carbamate functionality actively participates in hydrogen bonding through both its N-H group (donor) and its carboxyl group (acceptor). nih.govacs.org By making chemical substitutions at the O- and N-termini of the carbamate, it is possible to fine-tune these interaction capabilities, thereby modulating biological properties and improving pharmacokinetic features. nih.govacs.org Theoretical studies investigating the interaction of methyl N-(2-pyridyl) carbamate with acetic acid, for example, show how substituents can stabilize or destabilize the resulting hydrogen-bonded complexes. bas.bgresearchgate.net

Advanced Spectroscopic Characterization of Carbamate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of carbamate (B1207046) compounds in solution. It provides a wealth of information regarding the electronic environment of individual atoms, their connectivity, and dynamic processes.

High-resolution NMR spectroscopy is instrumental in determining the precise structure of carbamate derivatives. For instance, the high-resolution NMR spectra of various carbamate pesticides have been extensively studied to tabulate their chemical shifts and coupling constants. oup.com This detailed analysis allows for the unambiguous identification of these compounds and their metabolites. Furthermore, NMR techniques are crucial in confirming the chemical structure of newly synthesized carbamate compounds, such as in the case of Boc-protected amino alcohols where ¹H NMR is used for structural verification. nih.gov Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) are particularly useful in distinguishing between CH, NH, and OH protons, which can be challenging with ¹H NMR alone. acdlabs.com

The chemical shifts and coupling constants in the NMR spectra of methyl carbamates provide detailed information about their molecular structure. In the ¹H NMR spectrum of a carbamate compound, distinct regions can be observed for different proton groups, such as amide protons, alpha-carbon protons, and methyl group protons. nih.gov For example, in a study of cellulose (B213188) methyl carbamate, a new broadened peak at 2.53 ppm in the ¹H NMR spectrum was assigned to the methyl group of the methyl carbamate moiety. oulu.fi Theoretical calculations are often used in conjunction with experimental data to assign chemical shifts and coupling constants with high accuracy. researchgate.net The chemical shifts of carbamate derivatives are also sensitive to pH changes, with the chemical shifts of protons in the carbamate derivative itself being pH-independent, unlike those of the parent amino acid. cdnsciencepub.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Methyl Carbamate

| Nucleus | Chemical Shift (ppm) | Solvent |

| ¹H (CH₃) | 3.56 | CDCl₃ |

| ¹H (NH₂) | 5.15 | CDCl₃ |

| ¹³C (CH₃) | 52.1 | CDCl₃ |

| ¹³C (C=O) | 158.9 | CDCl₃ |

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

A key dynamic feature of carbamates is the hindered rotation around the C-N bond, which can be effectively studied using variable temperature NMR spectroscopy. nd.edu This restricted rotation arises from the partial double bond character of the C-N bond due to resonance. The energy barriers to this rotation can be measured by analyzing the changes in the NMR line shape with temperature. cdnsciencepub.com For many N,N-disubstituted carbamates, the signals for the two N-alkyl groups are distinct at low temperatures and coalesce as the temperature increases, allowing for the calculation of the rotational energy barrier (ΔG‡). nd.edu Studies have shown that electron-donating groups on the N-aryl ring tend to increase the rotational barrier, while electron-withdrawing groups decrease it. nd.edu However, hindered rotation is not typically observed in N-methylcarbamates. oup.com

NMR spectroscopy is a powerful tool for investigating the equilibrium of carbamate decomposition in aqueous solutions. researchgate.net For instance, ¹³C NMR can be used to monitor the decomposition of N-methyl-N-nitrosourea, revealing the formation of cyanate (B1221674) as the initial product. rsc.org In the context of CO₂ capture, NMR has been employed to study the equilibrium between amines, CO₂, and water, where the formation and decomposition of carbamates are key reactions. researchgate.netscispace.com Quantitative ¹³C NMR allows for the determination of the concentrations of the various species at equilibrium, including the carbamate, which enables the calculation of the carbamate stability or decomposition constant. researchgate.net

Vibrational Spectroscopy (IR and FTIR)

Vibrational spectroscopy, including infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environment.

The carbamate functional group exhibits several characteristic absorption bands in the infrared spectrum. The most prominent of these is the carbonyl (C=O) stretching vibration, which typically appears in the range of 1730-1740 cm⁻¹ for non-hydrogen-bonded urethanes. researchgate.net The position of this band can be shifted by factors such as hydrogen bonding. For example, in the solid state, the C=O stretching frequency of carbamates with an N-H group is shifted to a lower frequency compared to the liquid phase due to intermolecular hydrogen bonding. oup.com Other characteristic bands include the N-H stretching vibration (around 3400 cm⁻¹), C-N stretching, and N-H deformation modes. oulu.fi FTIR spectroscopy has been used to confirm the introduction of the methyl carbamate functional group onto cellulose, with the appearance of a new band at 1703 cm⁻¹ corresponding to the carbonyl stretching of the carbamate group. oulu.fi

Table 2: Characteristic Infrared Absorption Frequencies for Methyl Carbamate

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3440 - 3340 | Strong |

| C=O Stretch (Amide I) | 1725 - 1680 | Very Strong |

| N-H Bend (Amide II) | 1620 - 1580 | Strong |

| C-N Stretch | 1410 - 1390 | Medium |

| C-O Stretch | 1250 - 1200 | Strong |

Note: The exact frequencies can be influenced by the physical state of the sample (solid, liquid, gas) and intermolecular interactions.

FTIR Studies of Low-Temperature Carbamate Formation

The formation of carbamates at low temperatures, particularly from the reaction of amines and carbon dioxide, has been a subject of significant interest, with Fourier Transform Infrared (FTIR) spectroscopy serving as a critical analytical tool. Studies involving the reaction of methylamine (B109427) (CH3NH2) and carbon dioxide (CO2) at cryogenic temperatures have provided detailed insights into the formation of methylammonium (B1206745) methylcarbamate ([CH3NH3+][CH3NHCO2−]) and methylcarbamic acid (CH3NHCOOH).

When a mixture of methylamine and carbon dioxide is condensed at temperatures as low as 10 K and subsequently warmed, FTIR spectroscopy allows for the real-time monitoring of the chemical reactions. acs.org Experimental evidence demonstrates that the formation of methylammonium methylcarbamate and methylcarbamic acid occurs at temperatures above 40 K. acs.orgnih.gov The ratio of the reactants plays a crucial role in the products formed; an excess of methylamine favors the production of methylammonium methylcarbamate, whereas an excess of carbon dioxide leads to a mixture of both the carbamate salt and methylcarbamic acid. acs.orgnih.govresearchgate.net

Quantum calculations complement the experimental FTIR data, suggesting that methylcarbamic acid molecules tend to associate into centrosymmetric dimers. acs.orgnih.gov The thermal stability of these products has also been investigated using FTIR. Above 230 K, methylammonium methylcarbamate begins to decompose into methylamine and methylcarbamic acid. acs.orgnih.gov This is followed by the dissociation of methylcarbamic acid into methylamine and carbon dioxide. acs.orgnih.gov By 260 K, a solid residue remains, which is believed to be a well-organized structure formed from the association of the remaining methylcarbamic acid dimers. acs.orgnih.gov

The in-situ formation of carbamates has also been verified in other systems, such as epoxy-amine curing agents, where the reaction with atmospheric CO2 leads to carbamate formation on the surface. osti.gov FTIR spectroscopy was instrumental in confirming the presence of carbamate and exploring the compositional differences between the surface and the bulk of the material. osti.gov

The infrared spectra of these low-temperature species exhibit characteristic absorption bands that are crucial for their identification. For instance, alkylammonium alkylcarbamates are characterized by typical absorption bands assigned to the alkylcarbamate anion, including NH stretching (3440–3290 cm⁻¹), COO⁻ asymmetric stretching (1570–1550 cm⁻¹), and OCN out-of-plane bending (815–810 cm⁻¹), as well as bands for the alkylammonium cation, such as RNH3⁺ bending (1645–1610 cm⁻¹). acs.org

Table 1: Characteristic FTIR Absorption Bands for Low-Temperature Carbamate Species

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Species |

| NH Stretching | 3440–3290 | Alkylcarbamate Anion |

| COO⁻ Asymmetric Stretching | 1570–1550 | Alkylcarbamate Anion |

| OCN Out-of-Plane Bending | 815–810 | Alkylcarbamate Anion |

| RNH₃⁺ Bending | 1645–1610 | Alkylammonium Cation |

| Carbonyl (C=O) Stretch | ~1685 | Carbamate Group |

| N-H Stretch | ~3315 | Hydroxylamine Functionality |

| C-H Stretch | 2939-2989 | Aliphatic & Aromatic C-H |

| This table is based on data from multiple sources. acs.orgsmolecule.com |

These low-temperature FTIR studies are not only fundamental to understanding the reaction mechanisms but are also relevant to astrophysical contexts, suggesting that amines can react at low temperatures in interstellar ices rich in carbon dioxide. acs.orgnih.gov

Analysis of Hydrogen Bonding via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying and quantifying hydrogen bonding in carbamate compounds. rsc.org The presence and nature of hydrogen bonds significantly influence the vibrational frequencies of the involved functional groups, leading to characteristic shifts in the IR spectrum. rsc.org

In carbamate systems, the N-H group acts as a hydrogen bond donor, while the carbonyl (C=O) and alkoxy (C-O) oxygens can act as acceptors. nih.gov The formation of hydrogen bonds, such as N-H···O=C, results in a shift of the N-H stretching band to lower wavenumbers (a red shift). rsc.org The magnitude of this shift and the broadening of the band are indicative of the strength of the hydrogen bonding interaction. rsc.org

Studies on ethyl carbamate have revealed the presence of both linear and cyclic hydrogen-bonded associates. researchgate.net In the solid state, ethyl carbamate exists in chains of cyclic hydrogen-bonded dimers, which are further connected by additional hydrogen bonds. researchgate.net In solution, the nature of these associations can be concentration-dependent. researchgate.net

The analysis of the carbonyl stretching band in the IR spectrum also provides valuable information. This band can be deconvoluted into contributions from "free" (non-hydrogen-bonded) and hydrogen-bonded carbonyl groups. nih.gov In urethane (B1682113) dimethacrylate (UDMA), for example, stoichiometric analysis of the carbonyl and N-H absorption bands suggests that both the carbonyl and alkoxy oxygens participate in intermolecular hydrogen bonding. nih.gov

Theoretical calculations have been employed to complement experimental IR data. For instance, in toluene-2,4-bis(methyl) carbamate, the calculated IR spectra of molecular complexes with hydrogen bonds to the carbonyl and alkoxyl oxygens show shifts in the N-H stretching frequency. researchgate.net

Table 2: Effect of Hydrogen Bonding on IR Stretching Frequencies in Carbamates

| Functional Group | Type of Interaction | Observed Shift |

| N-H Stretch | Hydrogen Bonding (Donor) | Shift to lower wavenumbers (Red Shift) |

| C=O Stretch | Hydrogen Bonding (Acceptor) | Shift to lower frequencies |

| O-H Stretch | Intramolecular H-bonding | Shift to lower frequency (e.g., ~3200 cm⁻¹ in methyl salicylate) |

| Data compiled from multiple spectroscopic studies. rsc.orguobabylon.edu.iq |

The competition between different hydrogen bond acceptors can be quantitatively analyzed. In mixtures of urethane dimethacrylate and triethylene glycol-divinylbenzyl ether, the equilibrium constants for the formation of different hydrogen bonds confirm that inter-association between the two different molecules is significant compared to the self-association of UDMA. nih.gov This quantitative understanding of intermolecular interactions is crucial for controlling the properties of polymer systems. nih.gov

Furthermore, the exchange of hydrogen bonds between different molecules in a blend can significantly affect the morphology and properties of the material. For example, blending N-octadecylcarbamate dodecyl ester with Kemamide E 180 leads to an exchange of hydrogen bonds, as indicated by IR spectra, which in turn affects the packing of the alkyl chains and improves the transparency of the blend. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) has become an indispensable tool for the characterization of carbamates, offering high sensitivity and selectivity for their identification and quantification.

Hyphenated Mass Spectrometry Methods for Carbamate Identification

Hyphenated techniques, which couple a separation method with mass spectrometric detection, are widely used for the analysis of carbamates in various matrices. nih.govresearchgate.net These methods provide robust and reliable identification and quantification, often with minimal sample preparation. waters.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prevalent technique for carbamate analysis. researchgate.netnih.gov It overcomes the thermal lability issues associated with gas chromatography for many carbamates. scispec.co.th Different ionization techniques can be employed in LC-MS:

Electrospray Ionization (ESI): This soft ionization technique typically produces protonated molecules ([M+H]⁺), which is beneficial for determining the molecular weight. researchgate.netacs.org By varying the orifice voltage, fragmentation can be induced to provide structural information. acs.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization source that can provide both protonated molecules and characteristic fragment ions, aiding in structural elucidation. researchgate.netacs.org

Tandem Mass Spectrometry (MS/MS): Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) significantly enhances selectivity and sensitivity. nih.govresearchgate.net In MS/MS, a precursor ion is selected, fragmented, and the resulting product ions are analyzed. This is often performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, providing a high degree of specificity and reducing matrix interferences. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of certain carbamates, particularly after derivatization to improve their thermal stability and volatility. spkx.net.cnresearchgate.netnih.gov For instance, derivatization with 9-xanthydrol has been successfully used for the simultaneous determination of methylcarbamate and ethylcarbamate. researchgate.netnih.gov Flash methylation in the injection port is another derivatization strategy that allows for the analysis of carbamates by GC-MS/MS. scispec.co.th

Table 3: Common Hyphenated Mass Spectrometry Methods for Carbamate Analysis

| Technique | Ionization Method | Key Advantages | Typical Analytes |

| LC-MS/MS | ESI, APCI | High sensitivity and selectivity, suitable for thermally labile compounds. | Wide range of carbamate pesticides. waters.comnih.govresearchgate.netshimadzu.com |

| GC-MS | Electron Ionization (EI) | Good for volatile and thermally stable (or derivatized) carbamates. | Methylcarbamate, Ethylcarbamate (after derivatization). spkx.net.cnresearchgate.netnih.gov |

| UHPLC-MS | ESI | Rapid analysis, reduced solvent consumption. | Carbamate pesticides. waters.com |

| This table summarizes information from various analytical chemistry sources. |

The choice of the hyphenated method often depends on the specific carbamate, the matrix, and the required sensitivity and selectivity of the analysis.

Detection of Intermediates and Products in Carbamate Reactions

Mass spectrometry is a powerful tool for detecting and characterizing intermediates and products in carbamate reactions, providing valuable mechanistic insights.

In the low-temperature reaction of methylamine and CO₂, both FTIR and mass spectrometry were used to identify the formation of methylammonium methylcarbamate and methylcarbamic acid. acs.orgnih.gov Mass spectrometry can detect the gaseous products as the reaction mixture is warmed, complementing the solid-phase information from FTIR.

Tandem mass spectrometry (MS/MS) is particularly useful for characterizing the fragmentation pathways of carbamate anions. In studies of carbamates derived from amines used in CO₂ capture, collision-induced dissociation (CID) of the carbamate anions revealed diagnostic fragmentation patterns. For a suite of carbamates, characteristic neutral losses include the decarboxylation product (-CO₂, 44 mass units) and the formation of fragment ions such as NCO⁻ (m/z 42) and CN⁻ (m/z 26). nih.gov These diagnostic fragments confirm the identity of the carbamate species. nih.gov

The gas-phase reaction of anilide anions with CO₂ to form carbamate anions has also been studied using tandem-quadrupole mass spectrometry. acs.org The anilide anion readily captures CO₂ in the collision cell to form the corresponding carbamate anion. acs.org

In the synthesis of dimethyl hexane-1,6-dicarbamate using methyl carbamate as a carbonyl source, gas chromatography-mass spectrometry (GC-MS) was used for the qualitative analysis of the main and byproducts. acs.org In-situ FTIR was used to monitor the reaction pathway and identify intermediates. acs.org

Table 4: Diagnostic Mass Spectral Fragments for Carbamate Identification

| Precursor Ion | Fragmentation Process | Diagnostic Product Ion / Neutral Loss | Reference |

| Carbamate Anion | Collision-Induced Dissociation (CID) | Loss of CO₂ (44 u) | nih.gov |

| Carbamate Anion | Collision-Induced Dissociation (CID) | NCO⁻ (m/z 42) | nih.gov |

| Carbamate Anion | Collision-Induced Dissociation (CID) | CN⁻ (m/z 26) | nih.gov |

| Anilide Anion + CO₂ | Ion-Molecule Reaction | Carbamate Anion (M + 44 u) | acs.org |

| This table highlights key fragmentation patterns observed in mass spectrometry studies of carbamates. |

By monitoring the evolution of reactants, intermediates, and products over the course of a reaction, mass spectrometry provides a dynamic view of the reaction mechanism, which is crucial for process optimization and understanding fundamental chemical reactivity.

Applications and Advanced Material Science Perspectives of Carbamate Chemistry

Carbamates in the Design of Sequence-Defined Polymers

The precise control over monomer sequence in a polymer chain, akin to the structure of proteins and DNA, is a key goal in modern polymer chemistry. rsc.org This control allows for the encoding of chemical information along the polymer backbone, leading to materials with highly specific functions and properties. rsc.org Carbamates are emerging as a promising class of building blocks for these sequence-defined, abiotic polymers. chemrxiv.orgnih.govfigshare.comchemrxiv.orgnih.govacs.org

Polycarbamates as Abiotic Polymer Backbones

The ability to create sequence-defined polycarbamates opens up possibilities for a range of sophisticated applications. These materials have been explored for use in data storage, as security taggants, and as molecular transporters. chemrxiv.orgnih.gov The foundation for these applications lies in understanding the fundamental conformational properties of the carbamate (B1207046) unit itself. chemrxiv.orgnih.gov

Structural Rigidity and Tailored Properties in Carbamate-Containing Polymers

A key characteristic of carbamate-containing polymers is their increased structural rigidity compared to analogous structures like peptides. chemrxiv.orgnih.govfigshare.comchemrxiv.orgnih.govacs.orgacs.org This rigidity is thought to arise from the extended delocalization of π-electrons across the carbamate backbone. chemrxiv.orgnih.govfigshare.comchemrxiv.orgnih.govacs.orgacs.org This inherent stiffness can be a desirable trait in the design of new materials, providing a stable scaffold for functional groups.

The properties of carbamate-containing polymers can be further tailored by adjusting the chemical structure of the monomers. For instance, in the context of dynamic covalent networks based on phenol-carbamate bonds, modifying the structure of the aliphatic isocyanate monomers can regulate the network's rearrangement kinetics. rsc.org Factors such as steric hindrance and the presence of benzyl (B1604629) groups can influence the relaxation time and activation energy of the network, impacting properties like self-healing and recyclability. rsc.org Additionally, the choice of isocyanate structure can affect the mechanical properties and thermal stability of the resulting polyurethane. rsc.org

Configurational Landscape of Carbamate Units in Polymer Architectures

A deep understanding of the three-dimensional arrangement, or "configurational landscape," of carbamate units is crucial for designing functional sequence-defined polymers. chemrxiv.orgnih.govfigshare.comchemrxiv.orgnih.gov Detailed studies combining spectroscopic techniques like infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) with density functional theory (DFT) calculations have shed light on the conformational preferences of carbamate monomers. chemrxiv.orgnih.govchemrxiv.orgnih.govacs.org

These studies have revealed that, unlike peptides which typically favor a trans configuration, carbamate units can adopt energetically stable cis configurations. chemrxiv.orgnih.govfigshare.comchemrxiv.orgnih.govacs.orgacs.org This is a significant finding, as the ability to control the cis/trans isomerization can provide another level of control over the polymer's architecture and function. The stabilization of the cis form is less likely in oligopeptides due to steric clashes, highlighting a key difference in the conformational behavior of these two important classes of biopolymers. nih.govacs.org Further research into the torsional profiles of different oligourethanes at the monomer level using DFT can provide valuable insights for designing macromolecules with specific folded structures. researchgate.net

Role of Carbamates in Polyurethane Chemistry Research

Polyurethanes are a major class of polymers, with the carbamate linkage being their defining chemical feature. wikipedia.orgwikipedia.org While essential to the properties of these materials, the carbamate bond also presents challenges, particularly in the context of recycling. Research in this area often utilizes model carbamate compounds, such as methyl N-phenyl carbamate, to study the fundamental chemistry of polyurethane systems.

Fundamental Chemistry of Carbamate Linkages in Polyurethane Systems

Polyurethanes are synthesized through the reaction of diisocyanates with polyols, forming the characteristic carbamate (urethane) linkages. wikipedia.org The properties of the resulting polyurethane, whether a flexible foam or a rigid solid, are determined by the specific monomers used. wikipedia.org The carbamate group itself is formed by the reaction of an alcohol with an isocyanate. wikipedia.org

The stability and reactivity of the carbamate linkage are central to the performance and, ultimately, the degradation of polyurethanes. In the context of creating more sustainable materials, non-isocyanate polyurethanes (NIPUs) are being developed. specificpolymers.com These materials are often synthesized through the reaction of cyclic carbonates with amines, which also results in the formation of carbamate (in this case, hydroxyurethane) groups. specificpolymers.com

Catalytic Decomposition and Conversion of Model Carbamates in Polyurethane Recycling Studies

The recycling of polyurethanes is a significant challenge due to their cross-linked thermoset nature. acs.org Chemical recycling methods aim to break down the polymer into its constituent monomers or other valuable chemicals. oup.com One promising route involves the alcoholysis of polyurethane to form carbamates, followed by the cracking of these carbamates to recover isocyanates, a key starting material. nih.govutwente.nlresearchgate.net

To understand and optimize this process, researchers often study the thermal and catalytic decomposition of model carbamates like Methyl N-phenyl carbamate (MPC). nih.govutwente.nlresearchgate.net Studies have shown that the thermal cleavage of MPC is slow, but the process can be accelerated with the use of catalysts. nih.gov A variety of catalysts, including zinc oxide (ZnO), aluminum oxide (Al2O3), and montmorillonite (B579905) K-10, have been investigated for their ability to promote the decomposition of MPC into phenyl isocyanate. nih.gov However, side reactions can also occur, leading to the formation of byproducts like aniline (B41778) and urea (B33335), and the reaction conditions must be carefully controlled to maximize the yield of the desired isocyanate. nih.govutwente.nl The presence of water, even in small amounts, can significantly impact the reaction pathway, favoring the formation of aniline and urea. utwente.nlresearchgate.net

Below is a table summarizing the results of catalytic decomposition of Methyl N-phenyl carbamate (MPC) at 200°C.

| Catalyst | MPC Conversion (%) | Main Products | Reference |

| None (Thermal) | ~10% after 5 hours | Phenyl isocyanate, Diphenyl urea | nih.gov |

| ZnO | Higher than thermal | Aniline, Urea | nih.govutwente.nl |

| Al2O3 | Higher than thermal | Aniline, Urea | nih.govutwente.nl |

| Montmorillonite K-10 | Higher than thermal | Aniline, Urea | nih.govutwente.nl |

| Bi2O3 | Higher than thermal | Aniline, Urea | nih.govutwente.nl |

Carbamate Functionality in Supramolecular Materials

The carbamate group is a versatile functional unit in the field of supramolecular chemistry and crystal engineering. mdpi.com Its utility stems from its distinct structural and electronic properties, which allow it to act as a reliable building block for designing complex molecular architectures. The carbamate moiety features both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl and ester oxygen atoms), enabling it to participate in predictable and directional non-covalent interactions. iucr.orgacs.org This dual functionality facilitates the controlled assembly of molecules into higher-order structures. acs.org Specifically, the methyl carbamate structure is an important intermediate in the manufacturing of various resins and serves as a foundational model for studying the intermolecular forces that govern the assembly of more complex systems. iucr.org Its relative simplicity allows for detailed comparison between experimental crystal structures and theoretical quantum mechanical calculations, providing deep insight into its molecular geometry and interaction potential. iucr.org

Design of Systems with Controlled Intermolecular Interactions

The design of supramolecular materials hinges on the precise control of intermolecular interactions, a domain where the methyl carbamate functional group offers significant advantages. The inherent ability of the carbamate moiety to form strong, directional hydrogen bonds is central to this control. The group contains one hydrogen bond donor site (the N-H proton) and two acceptor sites (the carbonyl and ester oxygens), making it a versatile component for engineering specific molecular arrangements. acs.orgnih.gov

In the crystal structure of pure methyl carbamate, the molecules are organized into planar layers through a network of hydrogen bonds. iucr.org The primary and most significant interaction is the N-H···O=C hydrogen bond, which links molecules into planar tetramers. iucr.org A secondary, weaker C-H···O interaction also contributes to the formation of these layers. iucr.org The predictability of these interactions allows for the rational design of crystal structures. For instance, in more complex derivatives like methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate, supramolecular chains are formed based on N—H⋯O hydrogen bonds between the amide and carboxylate groups, demonstrating how the carbamate core dictates the primary assembly motif. iucr.org

The strength and directionality of these interactions can be further controlled by modifying the molecular structure. Quantum mechanical calculations on systems like methyl N-(2-pyridyl) carbamate interacting with acetic acid show that the stability of hydrogen-bonded complexes can be systematically tuned. scite.ai The introduction of electron-withdrawing or electron-donating substituents on the molecule alters the charge distribution on the carbamate group, thereby strengthening or weakening the resulting intermolecular bonds. scite.ai Computational methods, such as the analysis of Molecular Electrostatic Potential (MEP) surfaces, are employed to rank the binding sites on carbamate-containing molecules. mdpi.comnih.gov This allows researchers to predict which interactions will dominate when multiple potential binding sites are present, such as the carbonyl oxygen, a pyridyl nitrogen, or a thione sulfur atom. mdpi.comnih.gov Such predictive power is crucial for designing systems where carbamates compete with other functional groups to form specific, desired supramolecular assemblies. mdpi.comnih.gov

Table 1: Hydrogen Bonding Characteristics of Methyl Carbamate

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Primary H-Bond Type | N-H···O=C | iucr.org |

| Secondary H-Bond Type | C-H···O | iucr.org |

| N-H···O=C Bond Length (mean) | ~1.93 Å | iucr.org |

| C-H···O Bond Length | ~2.60 Å | iucr.org |

Self-Assembly Principles of Carbamate-Based Structures

The principles governing the self-assembly of carbamate-based structures are rooted in the formation of robust and directional hydrogen bonds, which guide the spontaneous organization of molecules into well-defined, stable superstructures. acs.org The methyl carbamate molecule itself provides a fundamental example of these principles. In the solid state, it self-assembles through N-H···O=C hydrogen bonds to form distinct, planar tetramers. iucr.org These tetramers then act as building blocks, further organizing into layers that stack to create the final crystal lattice. iucr.org This hierarchical assembly, from molecule to tetramer to layer, illustrates a core principle of supramolecular construction.

The predictability of these assembly patterns allows for their exploitation in crystal engineering. The carbamate's N-H group and C=O group reliably form a recurring hydrogen-bonded pattern, or synthon, that can be used to build larger, more complex architectures. This reliability persists even in the presence of other functional groups, although competition can lead to different, yet still predictable, outcomes. mdpi.comnih.gov The self-assembly process is ultimately a result of the system striving for a thermodynamic minimum, which is achieved through the formation of the strongest possible network of non-covalent bonds. tue.nl In carbamate-based systems, this is most often achieved through the optimization of hydrogen bonding networks, making the carbamate functionality a powerful tool for directing molecular self-assembly. iucr.orgiucr.org

Table 2: Self-Assembly and Crystallographic Data for Methyl Carbamate

| Parameter | Description | Value | Source |

|---|---|---|---|

| Crystal System | The crystal system of the unit cell. | Triclinic | iucr.org |

| Space Group | The symmetry group of the crystal. | Pī | iucr.org |

| Primary Assembly Motif | The fundamental building block formed by self-assembly. | Planar tetramer via N-H···O=C bonds | iucr.org |

| Secondary Assembly | The higher-order structure formed from primary motifs. | Planar layers parallel to the (012) plane | iucr.org |

| Unit Cell Parameter (a) | Length of the 'a' axis of the unit cell. | 5.146 (4) Å | iucr.org |

| Unit Cell Parameter (b) | Length of the 'b' axis of the unit cell. | 5.357 (4) Å | iucr.org |

| Unit Cell Parameter (c) | Length of the 'c' axis of the unit cell. | 7.147 (6) Å | iucr.org |

Advanced Analytical Methodologies for Carbamate Research

Chromatographic Separation and Detection Strategies

Chromatography is the cornerstone of carbamate (B1207046) analysis, providing the necessary separation of target analytes from complex sample matrices. The choice of technique is often dictated by the compound's physicochemical properties, such as its thermal lability and polarity.

High-Performance Liquid Chromatography (HPLC) for Carbamate Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred technique for the multi-residue determination of many carbamates, primarily because it avoids the high temperatures of gas chromatography that can cause thermal degradation of these compounds. tandfonline.comresearchgate.net The most common approach involves reversed-phase chromatography using a C18 column. sielc.comepa.govresearchgate.net

A widely adopted strategy for detecting N-methyl carbamates, which often have low native UV absorbance, is post-column derivatization. norlab.fiasme.org This process involves separating the analytes on the HPLC column, followed by online hydrolysis of the carbamate to yield methylamine (B109427). asme.org The resulting methylamine is then reacted with a reagent like o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent derivative, which can be quantified with high sensitivity by a fluorescence detector. epa.govasme.org This approach is sensitive to primary amines and forms the basis of official methods like EPA Method 531.2 and ASTM D5315. epa.gov Alternatively, direct UV detection is also used, often at a wavelength of around 220 nm, for simpler matrices or higher concentrations. acs.orgcdnsciencepub.com

Table 1: Examples of HPLC Conditions for Carbamate Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Analyte(s) | Methyl carbamate | 18 N-methyl carbamates | N-methylcarbamates |

| Technique | Reverse-Phase HPLC | Semi-micro HPLC | HPLC with Post-Column Derivatization |

| Column | Newcrom R1 | Not Specified | C18 reversed-phase |

| Mobile Phase | Acetonitrile (B52724) (MeCN), water, and phosphoric acid | Gradient system | Binary solvent system |

| Detector | MS-compatible (formic acid replaces phosphoric acid) | Fluorescence Detector | Fluorescence Detector |